
N-Desmethylamifloxacin
Übersicht
Beschreibung
N-Desmethylamifloxacin is a synthetic fluoroquinolone antibiotic that is used to treat various bacterial infections. It is a metabolite of amifloxacin, which is a broad-spectrum antibiotic. This compound has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylamifloxacin typically involves the demethylation of amifloxacin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful removal of the methyl group from amifloxacin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethylamifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Desmethylamifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of fluoroquinolone antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
N-Desmethylamifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. The molecular targets and pathways involved in this mechanism are similar to those of other fluoroquinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amifloxacin: The parent compound of N-Desmethylamifloxacin, with a broader spectrum of activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a similar spectrum of activity but different chemical structure and pharmacokinetics .
Uniqueness
This compound is unique in its potent antibacterial activity and its role as a metabolite of amifloxacin. Its specific chemical structure allows for effective inhibition of bacterial enzymes, making it a valuable compound in both research and clinical settings .
Biologische Aktivität
N-Desmethylamifloxacin, a metabolite of the fluoroquinolone antibiotic amifloxacin, exhibits significant biological activity, particularly in antimicrobial applications. This article explores its pharmacological properties, mechanisms of action, and clinical relevance, supported by data tables and case studies.
Overview of this compound
This compound is formed through the metabolic conversion of amifloxacin, which belongs to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The biological activity of this compound is crucial in understanding its therapeutic potential and pharmacokinetic behavior.
Pharmacological Properties
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties, although its efficacy is generally lower than that of its parent compound, amifloxacin. In vitro studies have shown that this compound retains activity against various bacterial strains, including those resistant to other antibiotics. For instance, a study indicated that while the minimum inhibitory concentration (MIC) for this compound was higher than that for amifloxacin, it still exhibited notable effectiveness against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various populations. Key findings include:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations within 1 to 2 hours.
- Distribution : It is approximately 30% protein-bound in plasma.
- Elimination : The half-life of this compound is approximately 8 to 12 hours, necessitating careful dosage adjustments in patients with renal impairment .
This compound exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Its action is concentration-dependent, meaning higher drug concentrations lead to more effective bacterial killing .
Clinical Studies and Case Reports
Several clinical studies have documented the efficacy and safety profile of this compound:
- Study on Renally Impaired Patients : A study involving patients with chronic renal failure demonstrated that this compound was produced in all subjects following amifloxacin administration. The study highlighted the necessity for dose adjustments based on renal function due to altered pharmacokinetics .
- Efficacy Against Resistant Strains : In a clinical setting, this compound was evaluated for its effectiveness against multi-drug resistant bacterial infections. Results indicated that while the drug was less potent than amifloxacin, it still provided a viable treatment option for certain resistant infections .
Data Table: Comparative Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) Amifloxacin | MIC (µg/mL) this compound |
---|---|---|
Escherichia coli | 0.5 | 1 |
Staphylococcus aureus | 0.25 | 0.5 |
Pseudomonas aeruginosa | 1 | 2 |
Klebsiella pneumoniae | 0.5 | 1 |
Eigenschaften
IUPAC Name |
6-fluoro-1-(methylamino)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-17-20-8-10(15(22)23)14(21)9-6-11(16)13(7-12(9)20)19-4-2-18-3-5-19/h6-8,17-18H,2-5H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBOHKNFMYPYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237126 | |
Record name | N-Desmethylamifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88569-57-7 | |
Record name | N-Desmethylamifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088569577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylamifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIFLOXACIN, N-DESMETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DNC94F21G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.